4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride is a heterocyclic compound with the molecular formula C10H10Cl2FN3O. It is a pyrazole derivative, which is a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-[(2-chlorophenoxy)methyl]pyrazol-3-amine
- 4-Chloro-1-[(2-bromophenoxy)methyl]pyrazol-3-amine
- 4-Chloro-1-[(2-methylphenoxy)methyl]pyrazol-3-amine
Uniqueness
4-Chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .
Properties
Molecular Formula |
C10H10Cl2FN3O |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
4-chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H9ClFN3O.ClH/c11-7-5-15(14-10(7)13)6-16-9-4-2-1-3-8(9)12;/h1-5H,6H2,(H2,13,14);1H |
InChI Key |
BREACKRMWKTNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=C(C(=N2)N)Cl)F.Cl |
Origin of Product |
United States |
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